molecular formula C6H8O2 B13607272 2-Methylcyclobut-1-ene-1-carboxylic acid

2-Methylcyclobut-1-ene-1-carboxylic acid

Cat. No.: B13607272
M. Wt: 112.13 g/mol
InChI Key: JPSQOKMURYHGDA-UHFFFAOYSA-N
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Description

2-Methylcyclobut-1-ene-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a carboxylic acid group and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclobut-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 2-methyl-1,3-butadiene with maleic anhydride followed by hydrolysis can yield the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclobut-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylcyclobut-1-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylcyclobut-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    2-Methylcyclopropane-1-carboxylic acid: Contains a smaller ring structure, leading to different steric and electronic effects.

    Cyclohex-2-ene-1-carboxylic acid: Has a larger ring and different unsaturation, affecting its chemical behavior.

Uniqueness

2-Methylcyclobut-1-ene-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a carboxylic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-methylcyclobutene-1-carboxylic acid

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

JPSQOKMURYHGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC1)C(=O)O

Origin of Product

United States

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